molecular formula C10H14N2O2 B1314796 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 307307-84-2

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1314796
CAS No.: 307307-84-2
M. Wt: 194.23 g/mol
InChI Key: RLYRMESNENRMHE-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve scalable versions of the above synthetic routes, with optimizations for yield and purity. These methods may include continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using hydrogenation over palladium on carbon or using lithium aluminum hydride to yield the corresponding alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Material Science: It is explored for its potential use in the development of organic electronic materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds such as:

    Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate: Lacks the tetrahydro modification, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, which can affect its solubility and reactivity.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYRMESNENRMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474347
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307307-84-2
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl propiolate (804 mg) was added to the o-xylene (15 mL) solution of tetrahydropyridino[1,2-c][1,2,3]oxadiazolone (1.04 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (2/1-1/1). The titled compound was obtained as yellow oil (871 mg, 65%), and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester was obtained as yellow oil (345 mg, 26%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate (Heterocycles; 1990; 31; 481), (13.0 g, 93 mmol), and ethyl propiolate (28.5 ml, 278 mmol), in xylene (250 ml) was heated under reflux for 2 hours. The cooled mixture was evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ether as the eluant, to afford the title compound as an oil, 5.82 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
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